Ethyl 4-chloro-2-fluoro-6-hydroxybenzoate
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Overview
Description
Ethyl 4-chloro-2-fluoro-6-hydroxybenzoate is an organic compound with the molecular formula C₉H₈ClFO₃ and a molecular weight of 218.61 g/mol . This compound is characterized by the presence of a chloro, fluoro, and hydroxy group attached to a benzoate ester, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-2-fluoro-6-hydroxybenzoate typically involves the esterification of 4-chloro-2-fluoro-6-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-fluoro-6-hydroxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate in acidic or basic medium.
Reduction: Reagents like lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of 4-chloro-2-fluoro-6-oxo-benzoate.
Reduction: Formation of 4-chloro-2-fluoro-6-hydroxybenzyl alcohol.
Scientific Research Applications
Ethyl 4-chloro-2-fluoro-6-hydroxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-2-fluoro-6-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro groups can participate in halogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-2-fluoro-6-methoxybenzoate
- Ethyl 4-chloro-2-fluoro-6-aminobenzoate
- Ethyl 4-chloro-2-fluoro-6-nitrobenzoate
Uniqueness
Ethyl 4-chloro-2-fluoro-6-hydroxybenzoate is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs . The combination of chloro and fluoro substituents also enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C9H8ClFO3 |
---|---|
Molecular Weight |
218.61 g/mol |
IUPAC Name |
ethyl 4-chloro-2-fluoro-6-hydroxybenzoate |
InChI |
InChI=1S/C9H8ClFO3/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4,12H,2H2,1H3 |
InChI Key |
WYQDKWPELFHVLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1F)Cl)O |
Origin of Product |
United States |
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